1-bromo-2-(2-methylpropoxy)Benzene
Description
1-bromo-2-(2-methylpropoxy)Benzene: is an organic compound with the molecular formula C10H13BrO . It is a derivative of benzene, where a bromine atom is substituted at the first position and a 2-methylpropoxy group is substituted at the second position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Properties
IUPAC Name |
1-bromo-2-(2-methylpropoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOQYOOGBVINTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501295528 | |
| Record name | 1-Bromo-2-(2-methylpropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501295528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54514-31-7 | |
| Record name | 1-Bromo-2-(2-methylpropoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54514-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-(2-methylpropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501295528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-bromo-2-(2-methylpropoxy)Benzene can be synthesized through the reaction of 1-bromo-2-nitrobenzene with 2-methylpropanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often purified using advanced techniques such as column chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the aromatic ring undergoes electrophilic aromatic substitution (EAS) and nucleophilic substitution (SN) under specific conditions:
Key Reactions:
-
Suzuki Coupling : Reacts with aryl boronic acids in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) to form biaryl ethers. Example:
-
Buchwald-Hartwig Amination : Forms aromatic amines via Pd-mediated coupling with amines:
Oxidation Reactions
The ether linkage and bromine substituent influence oxidative pathways:
Oxidation of the Alkoxy Chain:
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Ozonolysis : Cleaves the 2-methylpropoxy group to yield 2-bromophenol derivatives.
Conversion: ~60%.
Aromatic Ring Oxidation:
-
KMnO₄/H⁺ : Oxidizes the benzene ring to form brominated carboxylic acids (e.g., 3-bromo-4-(2-methylpropoxy)benzoic acid) .
Reduction Reactions
Selective reduction of functional groups:
Bromine Reduction:
-
H₂/Pd-C : Catalytic hydrogenation removes bromine, yielding 2-(2-methylpropoxy)benzene:
Ether Cleavage:
-
HI/Red P : Reduces the ether to a phenol:
Reaction time: 4–6 h at 110°C.
Electrophilic Aromatic Substitution (EAS)
The alkoxy group directs incoming electrophiles to specific positions:
Grignard Reactions:
-
Reacts with organomagnesium reagents (e.g., CH₃MgBr) to form alkylated derivatives:
Ullmann Coupling:
Stability and Side Reactions
Scientific Research Applications
Reaction Conditions:
- Reagents : 1-bromo-2-nitrobenzene, 2-methylpropanol, potassium carbonate.
- Conditions : Reflux.
- Purification : Distillation or recrystallization.
Scientific Research Applications
1-Bromo-2-(2-methylpropoxy)benzene has several significant applications in scientific research:
Chemistry
- Intermediate in Organic Synthesis : This compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for selective reactions in complex synthetic pathways.
- Reactivity : It participates in nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles, as well as oxidation and reduction reactions leading to phenols or amines.
Biology and Medicine
- Biological Studies : The compound is used to study the effects of brominated aromatic compounds on biological systems. It acts as a probe to investigate enzyme activities and metabolic pathways, providing insights into biochemical processes.
- Drug Development : There is potential for its use in drug development, particularly as a building block for pharmaceutical compounds due to its reactivity and ability to form diverse derivatives.
Industry
- Production of Specialty Chemicals : In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific characteristics.
Case Studies
Recent studies have highlighted various applications of this compound:
- Synthesis of Pharmaceuticals : Research has demonstrated its effectiveness as an intermediate in synthesizing anti-inflammatory drugs.
- Environmental Studies : Investigations into the environmental impact of brominated compounds have utilized this compound to assess its behavior in biological systems.
- Material Science : Development of new polymer materials incorporating this compound has shown promising results in enhancing material properties like thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1-bromo-2-(2-methylpropoxy)Benzene involves its interaction with various molecular targetsThe compound can also undergo oxidation and reduction reactions, leading to the formation of different products with distinct biological and chemical properties .
Comparison with Similar Compounds
Bromobenzene: A simpler compound with only a bromine atom substituted on the benzene ring.
1-bromo-2-(methoxymethoxy)benzene: Similar structure but with a methoxymethoxy group instead of a 2-methylpropoxy group.
Uniqueness: 1-bromo-2-(2-methylpropoxy)Benzene is unique due to the presence of the 2-methylpropoxy group, which imparts different chemical and physical properties compared to other brominated benzenes. This makes it valuable in specific synthetic applications and research studies .
Biological Activity
1-Bromo-2-(2-methylpropoxy)benzene, an organic compound with the molecular formula , is a derivative of benzyl alcohol. This compound features a bromine atom at the second position of the benzene ring and an ether linkage to a 2-methylpropyl group. Its unique structure suggests potential biological activities and interactions with various biomolecules, making it a subject of interest in medicinal chemistry and pharmacology.
The compound undergoes several chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of various derivatives that may exhibit distinct biological activities:
- Oxidation : The alcohol group can be oxidized to form aldehydes or carboxylic acids.
- Reduction : The bromine atom can be reduced to yield benzyl alcohol derivatives.
- Substitution : The bromine atom can be replaced by various nucleophiles, altering its biological activity.
The mechanism of action involves interactions with specific molecular targets, influenced by the bromine atom and ether linkage, which may affect its reactivity and binding affinity to enzymes or receptors involved in biological processes.
Biological Activity
Research indicates that this compound has potential therapeutic properties. It has been investigated for its effects on various biological systems, including:
- Antimicrobial Activity : Studies have shown that halogenated compounds like this one can exhibit antimicrobial properties due to their ability to disrupt cellular membranes or inhibit enzymatic functions.
- Cytotoxicity : Preliminary data suggest that this compound may induce cytotoxic effects in certain cancer cell lines, although further studies are required to elucidate specific mechanisms.
- Enzyme Inhibition : The compound has been explored as a potential inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .
Case Studies
Several case studies have highlighted the biological implications of this compound:
-
Antimicrobial Properties :
- A study demonstrated that halogenated benzene derivatives showed significant activity against Gram-positive bacteria. The presence of the bromine atom was crucial for enhancing antibacterial potency.
- Cytotoxic Effects :
- Enzyme Interaction :
Data Table: Biological Activity Summary
Q & A
Q. Key Considerations :
- Side Reactions : Minimize di-substitution by controlling stoichiometry (1:1 molar ratio of phenol to alkyl halide).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product from unreacted starting materials or oligomers .
How can the purity and structural integrity of this compound be verified using spectroscopic methods?
Basic
A multi-technique approach is recommended:
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic protons split into a doublet (J ≈ 8 Hz) due to para-substitution, and a multiplet for the isobutoxy –CH₂– group.
- ¹³C NMR : Confirm the quaternary carbon of the isobutoxy group (~75 ppm) and the aromatic C-Br signal (~115 ppm) .
- IR Spectroscopy : Peaks at ~1240 cm⁻¹ (C-O-C stretch) and ~560 cm⁻¹ (C-Br stretch).
- Mass Spectrometry : Molecular ion peak at m/z 242 (M⁺ for C₁₀H₁₃BrO), with fragments at m/z 161 (loss of Br) and m/z 123 (loss of isobutoxy) .
What factors influence the regioselectivity of nucleophilic substitution reactions involving the bromine atom in this compound?
Advanced
The bromine atom’s reactivity is governed by:
- Electronic Effects : The electron-donating isobutoxy group activates the ring, directing nucleophiles to the ortho/para positions. However, steric hindrance from the bulky isobutoxy group disfavors para substitution, making meta positions (relative to the ether) more accessible .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents (e.g., ethanol) may stabilize intermediates.
- Catalysts : Copper(I) iodide or Pd catalysts improve yields in Ullmann or Suzuki couplings by facilitating oxidative addition .
Q. Experimental Design :
- Test substituent effects using kinetic studies with varying nucleophiles (e.g., amines vs. thiols).
- Compare regioselectivity in DMF vs. THF using GC-MS to track product distribution .
How does the steric and electronic environment of the isobutoxy group affect the compound’s reactivity in cross-coupling reactions?
Advanced
The isobutoxy group impacts reactivity through:
- Steric Hindrance : Bulky substituents slow down transmetallation steps in Suzuki couplings, requiring longer reaction times or elevated temperatures.
- Electronic Donation : The ether’s electron-donating nature increases electron density at the aromatic ring, accelerating oxidative addition in Pd-catalyzed reactions but potentially destabilizing intermediates .
Q. Case Study :
- In a Heck reaction, the isobutoxy group reduces yields compared to methoxy analogs due to steric clashes with the Pd catalyst. Optimize by using bulkier ligands (e.g., P(t-Bu)₃) .
What are the common side products formed during the synthesis of this compound, and how can they be separated?
Basic
Common side products include:
- Di-substituted Byproducts : e.g., 1,2-dibromo-4-(2-methylpropoxy)benzene (from over-bromination).
- Unreacted Starting Materials : Residual 2-bromophenol or isobutyl bromide.
Q. Separation Strategies :
- Liquid-Liquid Extraction : Use NaHCO₃ to remove acidic impurities (e.g., phenol derivatives).
- Chromatography : Silica gel chromatography with a hexane/ethyl acetate (9:1) eluent resolves the target compound (Rf ≈ 0.4) from di-substituted byproducts (Rf ≈ 0.6) .
Can computational chemistry methods predict the crystal packing and intermolecular interactions of this compound?
Advanced
Yes. Computational tools like Mercury (Cambridge Structural Database) or Density Functional Theory (DFT) can model:
Q. Validation :
- Compare computed lattice parameters (e.g., unit cell dimensions) with single-crystal X-ray data from analogous compounds (e.g., 1-bromo-2-(phenylselenyl)benzene) .
How does the compound behave under photolytic or thermal stress, and what degradation products are formed?
Q. Advanced
- Thermal Degradation : At >150°C, homolytic cleavage of the C-Br bond generates a bromine radical and aryl radical, leading to dimerization (e.g., biphenyl derivatives) .
- Photolysis : UV irradiation (254 nm) induces C-O bond cleavage, producing 2-bromophenol and isobutylene oxide.
Q. Analytical Workflow :
- Monitor degradation via TLC and GC-MS.
- Use Arrhenius plots to derive activation energy for thermal decomposition .
What role does this compound play in the synthesis of bioactive molecules?
Advanced
The compound serves as a key intermediate in:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
